5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
3’-Deoxyadenosine, or Cordycepin, is a molecule that consists of a purine linked to a ribose which lacks a hydroxyl group at position 2 . It has been used in trials studying the treatment of Leukemia .
Molecular Structure Analysis
The molecular formula of 3’-Deoxyadenosine is C10H13N5O3 . The structure includes a purine base (adenine) attached to a sugar moiety (deoxyribose).Physical and Chemical Properties Analysis
The molecular weight of 3’-Deoxyadenosine is 251.242 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available .Scientific Research Applications
Prodrug Development for Antiherpesvirus Agents
5-(6-Aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol, related to acyclonucleosides, has been investigated for its potential as a prodrug in antiherpesvirus treatments. Studies have focused on synthesizing and evaluating oral prodrugs to improve the bioavailability of acyclonucleosides in blood, showing promising results in clinical trials (Harnden et al., 1989).
Sensor Applications and Logic Gate Functionality
This compound has also found applications in sensor technology. A study discussed the successful application of a derivative in selective recognition of aluminum ions, demonstrating an "OFF-ON type" mode in its presence. This sensor application extends to bacterial cell imaging and logic gate applications, highlighting its versatility (Yadav & Singh, 2018).
Research in Base Pairing and Molecular Structure
Significant work has been done in exploring the base-pairing configurations between purines and pyrimidines using derivatives of 5-(6-Aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol. This includes studies on crystal and molecular structures to understand the hydrogen-bonded complexes in different crystal lattice environments, contributing to the knowledge of nucleic acid structure and function (Mazza et al., 1969).
Antiviral Activity Studies
Investigations into the antiviral activities of 9-substituted purines, closely related to 5-(6-Aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol, have demonstrated significant activity against herpes simplex virus types 1 and 2 in cell cultures. Such studies suggest the potential of these compounds in developing more effective antiviral drugs (Harnden et al., 1987).
Corrosion Inhibition in Steel
Additionally, a derivative of this compound has been tested as a corrosion inhibitor for mild steel in hydrochloric acid solution, indicating its utility in industrial applications. The study found the compound to be an effective inhibitor, suggesting its potential use in protecting metals from corrosion (Sin et al., 2017).
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSUAKDMQSKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984058 | |
Record name | 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65446-56-2 | |
Record name | NSC289355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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